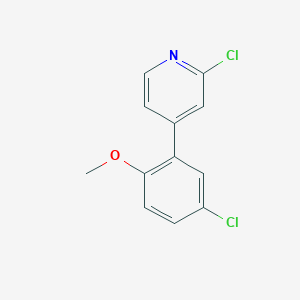

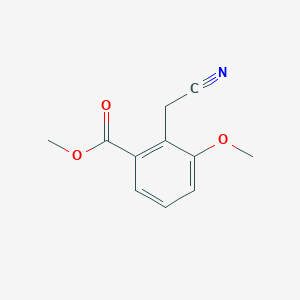

Methyl 2-(cyanomethyl)-3-methoxybenzoate

Descripción general

Descripción

“Methyl 2-(cyanomethyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C10H9NO2 . It is a solid at room temperature . The compound is used in various chemical reactions and has been involved in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds often involves reactions such as acetylation, aldol condensation, Wittig olefination, and Mannich reactions . For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone .Molecular Structure Analysis

The molecular weight of “Methyl 2-(cyanomethyl)-3-methoxybenzoate” is 175.19 g/mol . The compound contains several functional groups: a methyl ester, a nitrile, and an alkene .Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions, including photooxygenation and cyclization. For instance, photooxygenation of cyclohexane by O2 under visible-light irradiation of an O2-saturated acetonitrile solution containing 9-mesityl-10-methylacridinium ions and HCl yields cyclohexanone.Physical And Chemical Properties Analysis

“Methyl 2-(cyanomethyl)-3-methoxybenzoate” is a solid at room temperature . It has a molecular weight of 175.19 g/mol . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Thermochemical Properties

Methyl 2-(cyanomethyl)-3-methoxybenzoate's structural and thermochemical properties have been investigated both experimentally and computationally. This includes determinations of combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase. These studies are crucial for understanding the compound's stability and reactivity under various conditions (Flores et al., 2019).

Photochemistry and Photostability

Research into the photochemistry of related methoxybenzoates has revealed insights into processes like hydrogen abstraction and cycloaddition with olefins. These reactions, occurring via excited singlet states, are significant for the development of photochemical applications of these compounds (Cantrell, 1973).

Synthetic Applications

In synthetic chemistry, derivatives of methyl methoxybenzoates, including the methyl 2-(cyanomethyl)-3-methoxybenzoate, are used as intermediates or reagents. For example, their transformations have been explored in the synthesis of complex organic compounds, highlighting their versatility and utility in organic synthesis (Zha Xiao-lin et al., 2010).

Biological Activities

Methyl methoxybenzoates and their derivatives have been studied for potential biological activities. For instance, some compounds have shown promising anticancer properties by inhibiting tubulin polymerization, a mechanism that can disrupt mitosis in cancer cells (Pieters et al., 1999).

Environmental and Microbial Interactions

The metabolism of methoxybenzoic acids, including compounds related to methyl 2-(cyanomethyl)-3-methoxybenzoate, by anaerobic bacteria has been investigated. This research is critical for understanding the environmental fate and biodegradability of these compounds (Deweerd et al., 1988).

Safety And Hazards

Direcciones Futuras

The new tri- and tetra-substituted N-arylpyrroles were synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes having at least one electron-withdrawing substituent, in 1,2-epoxybutane, acting both as the solvent and reagent to generate the corresponding benzimidazolium N3-ylide . This indicates that the newly synthesized pyrrole derivatives are promising molecules with biological activity and low acute toxicity .

Propiedades

IUPAC Name |

methyl 2-(cyanomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWBZAJVUJBYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733192 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

CAS RN |

145498-86-8 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)

![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)

![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)